2-(6-Methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(6-Methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and chromeno-pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Benzothiazole derivatives: Starting materials for the benzothiazole ring.
Catalysts: Such as Lewis acids or bases to facilitate the coupling reactions.
Solvents: Organic solvents like dichloromethane or ethanol for the reaction medium.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Continuous flow reactors: For efficient and scalable synthesis.
Purification techniques: Such as chromatography or crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction of specific functional groups using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, it may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry
In the industrial sector, it could be used in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate their function.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole rings.
Chromeno-pyrrole derivatives: Compounds with similar chromeno-pyrrole structures.
Trimethoxyphenyl derivatives: Compounds with similar trimethoxyphenyl groups.
Uniqueness
The uniqueness of 2-(6-Methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its combination of these three distinct structural motifs, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C28H22N2O6S |
---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
2-(6-methyl-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H22N2O6S/c1-14-9-10-17-21(11-14)37-28(29-17)30-23(15-12-19(33-2)25(35-4)20(13-15)34-3)22-24(31)16-7-5-6-8-18(16)36-26(22)27(30)32/h5-13,23H,1-4H3 |
InChI Key |
NPASLWIZBXDKPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C(C4=C(C3=O)OC5=CC=CC=C5C4=O)C6=CC(=C(C(=C6)OC)OC)OC |
Origin of Product |
United States |
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